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Executive Summary
Davalomilast (also known as Ivarmacitinib or SHR0302) is an orally administered, potent, and

highly selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of various

immune-mediated inflammatory diseases, including atopic dermatitis and psoriasis. By

selectively targeting JAK1, Davalomilast modulates the signaling of key pro-inflammatory

cytokines implicated in the pathogenesis of these debilitating skin conditions. This technical

guide provides a comprehensive overview of Davalomilast, including its mechanism of action,

preclinical and clinical data, and detailed experimental protocols to facilitate further research

and development.

Mechanism of Action: Selective JAK1 Inhibition
Davalomilast exerts its therapeutic effects by selectively inhibiting the Janus kinase 1 (JAK1)

enzyme. JAKs are intracellular tyrosine kinases that play a crucial role in the signal

transduction of numerous cytokines and growth factors that are pivotal in immune responses

and inflammation. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine

Kinase 2 (Tyk2).

In psoriasis and atopic dermatitis, the dysregulation of cytokine signaling pathways is a key

driver of the chronic inflammation and epidermal hyperproliferation characteristic of these

diseases. Specifically, cytokines such as interleukin (IL)-4, IL-5, IL-13 (central to the Type 2
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inflammation in atopic dermatitis) and interferon-gamma (IFN-γ), IL-17, and IL-23 (implicated in

the Th1/Th17-driven pathology of psoriasis) rely on JAK1 for signal transduction.

Upon cytokine binding to their respective receptors, JAKs become activated and phosphorylate

the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT)

proteins. The recruited STATs are then phosphorylated by JAKs, leading to their dimerization,

translocation to the nucleus, and subsequent modulation of target gene transcription.

Davalomilast's high selectivity for JAK1 is a key attribute, as it allows for the targeted inhibition

of inflammatory pathways while potentially minimizing off-target effects associated with the

inhibition of other JAK isoforms. For instance, sparing JAK2 may reduce the risk of

hematological adverse events such as anemia and neutropenia.[1]

Signaling Pathway Diagram
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Davalomilast inhibits JAK1 phosphorylation, blocking downstream signaling.

Quantitative Data
In Vitro Selectivity Profile
Davalomilast demonstrates a high degree of selectivity for JAK1 over other JAK family

members. The half-maximal inhibitory concentration (IC50) values are summarized below.
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Target Kinase IC50 (nM)
Selectivity Ratio (Fold-
Selectivity vs. JAK1)

JAK1 0.1 1

JAK2 0.9 9

JAK3 7.7 77

TYK2 42 420

Data compiled from preclinical studies.

Clinical Efficacy in Atopic Dermatitis (Phase II)
A randomized, double-blind, placebo-controlled Phase II study (QUARTZ2, NCT04162899)

evaluated the efficacy and safety of oral Davalomilast in adult patients with moderate to

severe atopic dermatitis over 12 weeks.[1][2][3]

Efficacy Endpoint
(Week 12)

Placebo (n=35)
Davalomilast 4 mg
QD (n=35)

Davalomilast 8 mg
QD (n=35)

IGA Response (% of

patients)
5.7% 25.7% (p=0.022) 54.3% (p<0.001)

EASI-75 Response (%

of patients)
22.9% 51.4% (p=0.013) 74.3% (p<0.001)

Pruritus NRS ≥3-point

improvement (%)
22.9% 65.7% (p<0.001) 74.3% (p<0.001)

IGA Response: Investigator's Global Assessment score of 0 (clear) or 1 (almost clear) with a

≥2-grade improvement from baseline. EASI-75: ≥75% improvement from baseline in the

Eczema Area and Severity Index. Pruritus NRS: Numerical Rating Scale for itch.

Clinical Safety in Atopic Dermatitis (Phase II)
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Adverse Event
Profile (Week 12)

Placebo (n=35)
Davalomilast 4 mg
QD (n=35)

Davalomilast 8 mg
QD (n=35)

Any TEAE (%) 51.4% 60.0% 68.6%

Serious AEs (%) 0% 0% 8.6%*

Serious Infections (%) 0% 0% 0%

*TEAE: Treatment-Emergent Adverse Event. SAE: Serious Adverse Event. Three SAEs were

reported, all were worsening of atopic dermatitis and deemed unrelated to the active treatment.

Most AEs were mild.

Psoriasis and Psoriatic Arthritis Research
While specific data from clinical trials focused solely on plaque psoriasis are not yet fully

published, a Phase III clinical trial (NCT04957550) is underway to evaluate the efficacy and

safety of Davalomilast in subjects with active psoriatic arthritis. The primary outcome for this

study is the American College of Rheumatology 20% (ACR20) response rate at week 24. Given

the shared inflammatory pathways between psoriasis and psoriatic arthritis, positive results

from this trial would further support the therapeutic potential of Davalomilast in psoriatic

diseases. Preliminary reports from studies in psoriatic arthritis suggest that Davalomilast has a

good and fast efficacy with an acceptable safety profile.

Experimental Protocols
Biochemical Kinase Inhibition Assay (HTRF)
This protocol describes a representative Homogeneous Time-Resolved Fluorescence (HTRF)

assay to determine the IC50 values of Davalomilast against purified JAK enzymes.

Objective: To quantify the inhibitory activity of Davalomilast on JAK1, JAK2, JAK3, and TYK2.

Principle: The HTRF KinEASE™ assay is a competitive binding assay. It measures the

phosphorylation of a biotinylated peptide substrate by the kinase. The detection is based on

FRET between a europium cryptate-labeled anti-phospho-substrate antibody (donor) and

streptavidin-XL665 (acceptor) which binds to the biotinylated substrate. Inhibition of the kinase

results in a decreased HTRF signal.
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Materials:

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

Biotinylated peptide substrate

ATP

Davalomilast (SHR0302)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

HTRF Detection Buffer

Europium-labeled anti-phospho-substrate antibody

Streptavidin-XL665

384-well low-volume white plates

HTRF-compatible plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of Davalomilast in 100% DMSO. Further

dilute the compounds in assay buffer to the desired final concentrations. Include a DMSO-

only control.

Kinase Reaction: a. Add 2 µL of diluted Davalomilast or DMSO control to the wells of a 384-

well plate. b. Add 4 µL of the respective JAK enzyme solution (diluted in assay buffer) to

each well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by

adding 4 µL of a solution containing ATP and the biotinylated peptide substrate. e. Incubate

for 60 minutes at room temperature.

Detection: a. Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA,

the europium-labeled antibody, and streptavidin-XL665. b. Incubate for 60 minutes at room

temperature, protected from light.
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Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate

emission) and 665 nm (FRET signal).

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the percentage of

inhibition against the logarithm of the Davalomilast concentration and fit the data using a

four-parameter logistic model to determine the IC50 value.
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Workflow for determining kinase inhibition using an HTRF assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b15573264?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell-Based STAT Phosphorylation Assay
This protocol outlines a method to assess the ability of Davalomilast to inhibit cytokine-

induced STAT phosphorylation in a cellular context.

Objective: To measure the inhibition of JAK1-mediated STAT phosphorylation by Davalomilast
in a relevant human cell line.

Principle: In response to cytokine stimulation, JAK1 phosphorylates STAT proteins. This assay

quantifies the level of phosphorylated STAT (pSTAT) in cell lysates using a sensitive

immunoassay, such as AlphaLISA® or HTRF.

Materials:

Human cell line expressing the relevant cytokine receptor and JAK1 (e.g., HeLa, HaCaT

keratinocytes, or peripheral blood mononuclear cells - PBMCs)

Appropriate cytokine for stimulation (e.g., IFN-γ for JAK1/JAK2 signaling, IL-4/IL-13 for

JAK1/JAK3 signaling)

Davalomilast (SHR0302)

Cell culture medium and supplements

Lysis buffer

pSTAT detection kit (e.g., AlphaLISA® SureFire® Ultra™ or HTRF Phospho-STAT kits)

Assay plates (e.g., 96-well or 384-well)

AlphaLISA® or HTRF-compatible plate reader

Procedure:

Cell Culture and Plating: a. Culture cells to approximately 80-90% confluency. b. Seed cells

into a 96-well tissue culture plate at an optimized density and allow them to adhere

overnight. c. Serum-starve the cells for 4-6 hours prior to the experiment, if necessary.
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Compound Treatment: a. Prepare serial dilutions of Davalomilast in serum-free medium. b.

Remove the medium from the cells and add the diluted Davalomilast or vehicle control. c.

Pre-incubate the cells with the compound for 1-2 hours at 37°C.

Cytokine Stimulation: a. Add the appropriate cytokine at a pre-determined concentration

(e.g., EC80) to the wells. b. Incubate for 15-30 minutes at 37°C to induce STAT

phosphorylation.

Cell Lysis: a. Remove the medium and add lysis buffer to each well. b. Incubate on a plate

shaker for 10-15 minutes at room temperature.

Detection (Example using AlphaLISA®): a. Transfer the cell lysate to a 384-well assay plate.

b. Add the AlphaLISA® acceptor beads and donor beads according to the manufacturer's

protocol. c. Incubate in the dark at room temperature for 1-2 hours.

Data Acquisition: Read the plate on an AlphaLISA®-compatible plate reader.

Data Analysis: Determine the percentage of inhibition of STAT phosphorylation for each

Davalomilast concentration relative to the cytokine-stimulated control and calculate the IC50

value.

Conclusion
Davalomilast (SHR0302) is a promising, orally available, selective JAK1 inhibitor with

demonstrated efficacy and a favorable safety profile in atopic dermatitis. Its mechanism of

action, which targets key inflammatory cytokine pathways, provides a strong rationale for its

investigation in other immune-mediated skin diseases such as psoriasis. The data and

protocols presented in this technical guide are intended to support the ongoing research and

development efforts for this novel therapeutic agent. Further studies, particularly the elucidation

of clinical trial data in plaque psoriasis, will be crucial in defining the full therapeutic potential of

Davalomilast in the field of dermatology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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